2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of benzoazepine, a seven-membered heterocyclic compound containing nitrogen.
Mechanism of Action
Target of Action
It is suggested that it may be involved in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Mode of Action
It is suggested that it may interact with its targets to induce changes that result in its pharmacological effects .
Biochemical Pathways
It is suggested that it may be involved in the cannabinoid receptor 2 pathways .
Pharmacokinetics
The pharmacokinetic properties of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of CYP2D6, an enzyme involved in drug metabolism . The compound has a lipophilicity log Po/w value of 2.0, which can influence its distribution within the body . It is soluble in water, which can affect its bioavailability .
Result of Action
It is suggested that it may have effects related to its potential role as a cannabinoid receptor 2 agonist .
Biochemical Analysis
Biochemical Properties
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an agonist of the 5HT2C receptor . Additionally, it inhibits histone H3 phosphorylation and exhibits anticholinesterase activity in vitro . These interactions suggest that this compound can modulate neurotransmitter systems and influence epigenetic modifications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown antiproliferative activity against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . This compound inhibits cell proliferation in a dose-dependent manner, indicating its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the GluN2B subunits of the N-methyl-D-aspartate receptor (NMDAR), which is a key therapeutic target for several neurological disorders . This binding inhibits the receptor’s activity, thereby modulating neurotransmission and potentially providing therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have indicated that it maintains its biological activity for a significant duration, although some degradation products may form over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . For instance, in anticonvulsant studies, the compound demonstrated efficacy at specific dosages, but higher doses led to adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in the presence of ethanol and pyridine . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzoazepines .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Benzoazepine: The parent compound of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride.
Benzodiazepines: Compounds with similar ring structures but different pharmacological properties.
Oxazepines: Compounds with an oxygen atom in the ring structure.
Thiazepines: Compounds with a sulfur atom in the ring structure.
Uniqueness
This compound is unique due to its specific substitution pattern and potential therapeutic applications. Its ability to interact with specific molecular targets makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9,12H,3,5,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHRDBPJOQTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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